molecular formula C6H7ClN2 B1602765 3-chloro-N-methylpyridin-2-amine CAS No. 468718-67-4

3-chloro-N-methylpyridin-2-amine

Cat. No.: B1602765
CAS No.: 468718-67-4
M. Wt: 142.58 g/mol
InChI Key: URNJJUZDJRFLQW-UHFFFAOYSA-N
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Description

3-Chloro-N-methylpyridin-2-amine: is an organic compound with the molecular formula C6H7ClN2 and a molecular weight of 142.59 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-methylpyridin-2-amine can be achieved through various methods. One common method involves the nucleophilic substitution reaction of 3-chloropyridine with methylamine . The reaction typically occurs under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides or acyl chlorides. Conditions typically involve a base and a solvent.

    Acylation: Reagents such as acyl chlorides or acid anhydrides are used, often in the presence of a base like pyridine.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-N-methylpyridin-2-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic reactions, while the chlorine atom can act as an electrophilic center . These interactions enable the compound to modulate various biochemical pathways and processes.

Comparison with Similar Compounds

  • 3-Chloropyridine
  • 2-Amino-3-methylpyridine
  • 2-Amino-3-chloro-5-methylpyridine

Comparison: 3-Chloro-N-methylpyridin-2-amine is unique due to the presence of both a chlorine atom and a methylamine group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-chloro-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNJJUZDJRFLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592897
Record name 3-Chloro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

468718-67-4
Record name 3-Chloro-N-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=468718-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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